1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine
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Overview
Description
Preparation Methods
The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine involves several steps. One common synthetic route includes the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with sulfonyl chloride to form the sulfonyl derivative, which is then reacted with piperazine under controlled conditions . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, making the compound valuable in research and therapeutic applications .
Comparison with Similar Compounds
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,5-benzodioxepin: This compound shares the benzodioxepin core structure but lacks the sulfonyl and piperazine groups.
Sulfonylpiperazines: These compounds contain the sulfonyl and piperazine groups but differ in the aromatic or heterocyclic substituents attached to the sulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-20(17,15-6-4-14-5-7-15)11-2-3-12-13(10-11)19-9-1-8-18-12/h2-3,10,14H,1,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXLIVCSUBAVBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCNCC3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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